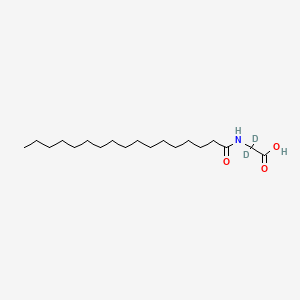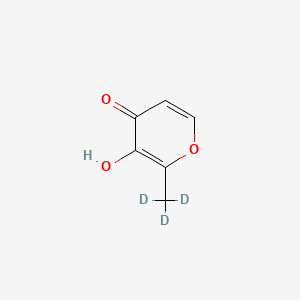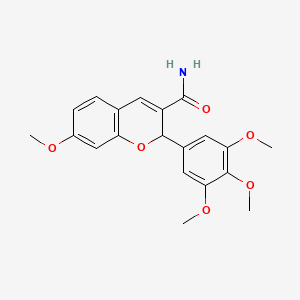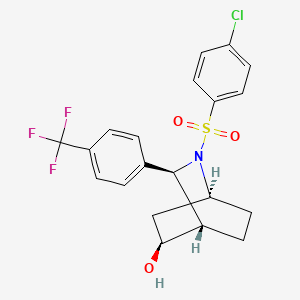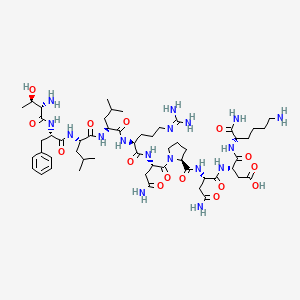
Tfllrnpndk-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tfllrnpndk-NH2 is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Tfllrnpndk-NH2 primarily undergoes proteolytic cleavage reactions, where it mimics the action of thrombin by binding to PAR-1. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as DIC, HOBt, and TFA. The peptide is synthesized under mild conditions to prevent degradation or unwanted side reactions .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, with a molecular weight of 1216.39 g/mol and a molecular formula of C54H89N17O15 .
Scientific Research Applications
Tfllrnpndk-NH2 has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and protease-activated receptor interactions.
Biology: Investigated for its role in cell signaling and permeability, particularly in endothelial cells.
Industry: Utilized in the development of diagnostic assays and as a research tool in drug discovery.
Mechanism of Action
Tfllrnpndk-NH2 exerts its effects by binding to the PAR-1 receptor, mimicking the action of thrombin. This binding activates the receptor, leading to downstream signaling pathways that increase liquid and protein permeability. The molecular targets involved include PAR-1 and associated G-proteins, which mediate the cellular responses .
Comparison with Similar Compounds
Similar Compounds
Thrombin: A serine protease that converts fibrinogen to fibrin during blood coagulation.
Melagatran: A direct thrombin inhibitor used as an anticoagulant.
Dabigatran: Another thrombin inhibitor that prevents thrombus formation.
Uniqueness
Tfllrnpndk-NH2 is unique in its ability to mimic the ‘tethered ligand’ created by thrombin, specifically activating PAR-1 without the need for proteolytic cleavage. This property makes it a valuable tool for studying thrombin-PAR-1 interactions and developing therapeutic agents targeting this pathway .
Properties
Molecular Formula |
C54H89N17O15 |
|---|---|
Molecular Weight |
1216.4 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C54H89N17O15/c1-27(2)21-33(65-47(80)34(22-28(3)4)66-48(81)35(23-30-13-7-6-8-14-30)69-52(85)43(58)29(5)72)46(79)64-32(16-11-19-62-54(60)61)45(78)70-38(25-41(57)74)53(86)71-20-12-17-39(71)51(84)68-36(24-40(56)73)49(82)67-37(26-42(75)76)50(83)63-31(44(59)77)15-9-10-18-55/h6-8,13-14,27-29,31-39,43,72H,9-12,15-26,55,58H2,1-5H3,(H2,56,73)(H2,57,74)(H2,59,77)(H,63,83)(H,64,79)(H,65,80)(H,66,81)(H,67,82)(H,68,84)(H,69,85)(H,70,78)(H,75,76)(H4,60,61,62)/t29-,31+,32+,33+,34+,35+,36+,37+,38+,39+,43+/m1/s1 |
InChI Key |
LXVOHJJEXDIUJI-IYCJTNEYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)
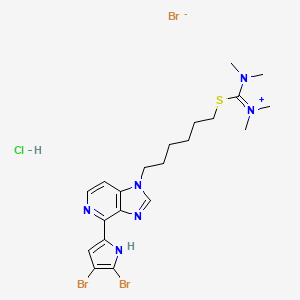

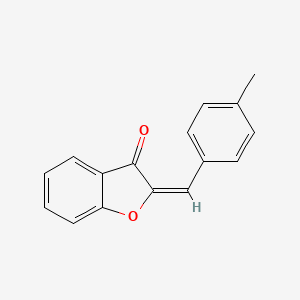
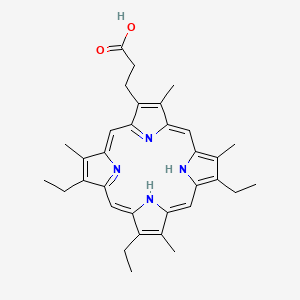
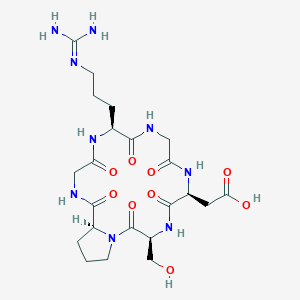
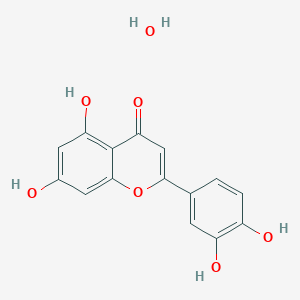
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
